(2E)-3-(4-chloro-3-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide
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Overview
Description
The compound “(2E)-3-(4-chloro-3-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide” is an organic molecule that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This particular compound features a chloro-nitrophenyl group and an ethoxyphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-3-(4-chloro-3-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide” typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of Substituents: The chloro and nitro groups can be introduced via electrophilic aromatic substitution reactions.
Final Assembly: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The ethoxy group can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium ethoxide, potassium tert-butoxide.
Major Products
Reduction of Nitro Group: Formation of an amine derivative.
Substitution of Chloro Group: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its unique structural features.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “(2E)-3-(4-chloro-3-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide” involves its interaction with specific molecular targets. The chloro and nitro groups may interact with enzymes or receptors, leading to a biological response. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-chloro-3-nitrophenyl)-N-(4-methoxyphenyl)prop-2-enamide
- (2E)-3-(4-chloro-3-nitrophenyl)-N-(4-hydroxyphenyl)prop-2-enamide
Uniqueness
The presence of the ethoxy group in “(2E)-3-(4-chloro-3-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide” may impart unique solubility and reactivity properties compared to its analogs.
Properties
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(4-ethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-2-24-14-7-5-13(6-8-14)19-17(21)10-4-12-3-9-15(18)16(11-12)20(22)23/h3-11H,2H2,1H3,(H,19,21)/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBIDPWIXQXXPF-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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